2-Fluoro-5-formylbenzoic acid
Overview
Description
2-Fluoro-5-formylbenzoic acid is an organic compound with the molecular formula C8H5FO3. It is a derivative of benzoic acid, where the hydrogen atom at the second position is replaced by a fluorine atom, and the hydrogen atom at the fifth position is replaced by a formyl group. This compound is known for its applications in various fields, including medicinal chemistry and materials science .
Mechanism of Action
Target of Action
It is often used as an intermediate in organic synthesis , suggesting that it may interact with a variety of molecular targets depending on the specific context of the reaction.
Mode of Action
As an intermediate in organic synthesis, its interaction with its targets likely involves the transfer of the formyl group to other molecules, leading to the formation of new compounds .
Biochemical Pathways
Given its role as an intermediate in organic synthesis, it is likely involved in a wide range of biochemical reactions, with the exact pathways depending on the specific context of the synthesis .
Pharmacokinetics
Its physical and chemical properties such as density (14±01 g/cm3), boiling point (3309±270 °C), and melting point (1745-1785ºC) have been reported .
Result of Action
As an intermediate in organic synthesis, its primary effect is likely the formation of new compounds through the transfer of its formyl group .
Action Environment
The action, efficacy, and stability of 2-Fluoro-5-formylbenzoic acid can be influenced by various environmental factors. For instance, its storage conditions are recommended to be under inert gas (nitrogen or Argon) at 2-8°C . This suggests that exposure to oxygen and temperatures outside this range could potentially affect its stability and efficacy .
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Fluoro-5-formylbenzoic acid can be synthesized through several methods. One common synthetic route involves the hydrolysis of 5-(dimethoxymethyl)-2-fluorobenzonitrile in the presence of sodium hydroxide (NaOH) at elevated temperatures (90°C) for 16 hours . Another method involves the nitrification, esterification, and hydrogenation of 3-fluorobenzoic acid .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often include the use of protective groups and subsequent deprotection steps to achieve the desired product .
Chemical Reactions Analysis
Types of Reactions
2-Fluoro-5-formylbenzoic acid undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid.
Reduction: The formyl group can be reduced to an alcohol.
Substitution: The fluorine atom can be substituted with other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) for oxidation, reducing agents like sodium borohydride (NaBH4) for reduction, and nucleophiles like amines for substitution reactions .
Major Products
The major products formed from these reactions include 2-fluoro-5-carboxybenzoic acid (oxidation), 2-fluoro-5-hydroxymethylbenzoic acid (reduction), and various substituted benzoic acids (substitution) .
Scientific Research Applications
2-Fluoro-5-formylbenzoic acid has several scientific research applications:
Comparison with Similar Compounds
Similar Compounds
- 2-Fluoro-4-formylbenzoic acid
- 2-Fluoro-6-formylbenzoic acid
- 2-Fluoro-5-hydroxymethylbenzoic acid
- 2-Fluoro-5-carboxybenzoic acid
Uniqueness
2-Fluoro-5-formylbenzoic acid is unique due to the specific positioning of the fluorine and formyl groups on the benzoic acid ring. This unique structure imparts distinct chemical properties, such as enhanced reactivity and stability, making it valuable for various applications in research and industry .
Properties
IUPAC Name |
2-fluoro-5-formylbenzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5FO3/c9-7-2-1-5(4-10)3-6(7)8(11)12/h1-4H,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XZUFXXPSLGVLFC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C=O)C(=O)O)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5FO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60594692 | |
Record name | 2-Fluoro-5-formylbenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60594692 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
168.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
550363-85-4 | |
Record name | 2-Fluoro-5-formylbenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60594692 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-fluoro-5-formylbenzoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 2-Fluoro-5-formylbenzoic acid | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8Q5BHW29NP | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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